3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanoic acid
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Overview
Description
3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanoic acid is a compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles that have garnered significant interest due to their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., NH3, ROH) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or alkanes, and substitution may yield halogenated or alkylated derivatives.
Scientific Research Applications
3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and analgesic agents.
Mechanism of Action
The mechanism of action of 3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid: This compound features a similar thiophene ring structure but with an amido and benzoic acid moiety.
4H-Cyclopenta[b]thiophene-3-carboxylic acid: Another thiophene derivative with a carboxylic acid group.
Uniqueness
3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H12O2S |
---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
3-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C10H12O2S/c11-10(12)5-4-8-6-7-2-1-3-9(7)13-8/h6H,1-5H2,(H,11,12) |
InChI Key |
UDYOEVNQVDSGRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)CCC(=O)O |
Origin of Product |
United States |
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